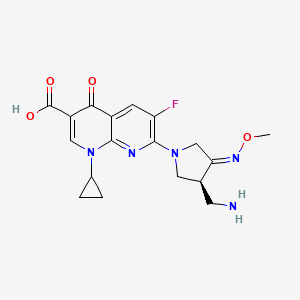
Gemifloxacin, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gemifloxacin, (S)- is a synthetic fluoroquinolone antibacterial agent. It is primarily used to treat acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia caused by susceptible bacteria . Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gemifloxacin involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:
Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of Fluorine: Fluorine is introduced at the appropriate position on the quinolone ring to enhance antibacterial activity.
Addition of Side Chains: Various side chains are added to the quinolone core to improve pharmacokinetic properties and target specificity.
Industrial Production Methods: Industrial production of Gemifloxacin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: Gemifloxacin can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the quinolone structure.
Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of Gemifloxacin with modified functional groups, which can alter its antibacterial activity and pharmacokinetic properties .
科学研究应用
Gemifloxacin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Industry: Utilized in the development of new antibacterial agents and formulations for improved drug delivery.
作用机制
Gemifloxacin is compared with other fluoroquinolones such as gatifloxacin, moxifloxacin, ciprofloxacin, and levofloxacin . While all these compounds share a similar mechanism of action, Gemifloxacin is unique in its enhanced activity against certain gram-positive bacteria and its lower risk of phototoxicity . it is associated with an increased risk of skin rash compared to other fluoroquinolones .
相似化合物的比较
- Gatifloxacin
- Moxifloxacin
- Ciprofloxacin
- Levofloxacin
Gemifloxacin stands out due to its specific structural modifications that confer unique pharmacokinetic properties and antibacterial spectrum .
属性
CAS 编号 |
765900-93-4 |
|---|---|
分子式 |
C18H20FN5O4 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
7-[(3S,4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+/t9-/m0/s1 |
InChI 键 |
ZRCVYEYHRGVLOC-NOTZLVJDSA-N |
手性 SMILES |
CO/N=C/1\CN(C[C@@H]1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
规范 SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
颜色/形态 |
Off-white, amorphous solid from chloroform-ethanol |
熔点 |
235-237 °C |
溶解度 |
Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















